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Compound of Interest |

Compound Name: (Chloromethoxy)cyclobutane
CAS No.: 104620-74-8
Cat. No.: B2978473
. J

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Compound Identity

(Chloromethoxy)cyclobutane (CAS: 104620-74-8) is a specialized

-chloroether widely utilized as a distinct alkylating agent and protecting group donor in organic
synthesis. Structurally, it consists of a cyclobutane ring attached to a chloromethyl ether moiety

(
).

Critical Distinction: Researchers must distinguish this compound from
(Chloromethyl)cyclobutane (CAS 78415-89-1). The insertion of the oxygen atom creates a
"soft" electrophilic center at the methylene carbon, significantly altering its reactivity profile
compared to the primary alkyl halide.
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Property Data

IUPAC Name (Chloromethoxy)cyclobutane

Molecular Formula

Molecular Weight 120.58 g/mol

CAS Number 104620-74-8

Boiling Point ~50-55 °C (at 15 mmHg) [Estimated]
Density ~1.08 g/cm?3

Reactivity Class -Chloroether / Alkylating Agent

Chemical Structure & Reactivity Profile

The reactivity of (Chloromethoxy)cyclobutane is driven by the anomeric effect involving the
oxygen atom. The lone pair on the oxygen stabilizes the carbocation intermediate formed upon
the loss of the chloride ion, making this compound a potent electrophile.

Mechanism of Electrophilicity
Unlike standard alkyl halides, the
bond in

-chloroethers is exceptionally labile. In the presence of Lewis acids or mild heating, it generates
an oxocarbenium ion intermediate.
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Figure 1: Generation of the reactive oxocarbenium species, the driving force behind the
compound's utility.

Synthesis Protocol

Warning: All

-chloroethers are potential carcinogens. This protocol must be performed in a certified chemical
fume hood with a closed system.

Method: Anhydrous Chloromethylation

The most reliable synthesis involves the reaction of cyclobutanol with paraformaldehyde and
anhydrous hydrogen chloride gas. This method minimizes hydrolysis side-products.

Reagents
e Cyclobutanol (1.0 eq)

Paraformaldehyde (1.2 eq)

HCI (gas) (Excess)

Calcium Chloride (

) (Drying agent)

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology

e Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a
thermometer, and a magnetic stir bar. Maintain a nitrogen atmosphere.

e Solvation: Dissolve Cyclobutanol (10 mmol) and Paraformaldehyde (12 mmol) in anhydrous
DCM (50 mL).

e Gas Addition: Cool the mixture to 0°C. Slowly bubble anhydrous HCI gas through the
solution. The suspension of paraformaldehyde will gradually clear as it depolymerizes and
reacts.
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e Reaction Monitoring: Continue bubbling HCI for 2 hours. Monitor via NMR (aliquot in

) looking for the disappearance of the cyclobutanol carbinol proton and appearance of the
singlet at

~5.5 ppm (
).
e Workup:
o Decant the solution from any aqueous layer formed (if any).
o Dry the organic phase over anhydrous
for 30 minutes.

o Filter under nitrogen.

 Purification: Concentrate the filtrate under reduced pressure (keep bath temp < 30°C). Distill
the residue under high vacuum to obtain the pure oil.
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Figure 2: Synthetic pathway from cyclobutanol to the target alpha-chloroether.

Applications in Drug Discovery

(Chloromethoxy)cyclobutane serves two primary roles in medicinal chemistry:

A. The "Cyclobutyloxymethyl" (CBOM) Protecting Group

Similar to MOM (Methoxymethyl) or BOM (Benzyloxymethyl) groups, the CBOM group protects
alcohols and phenols.

+ Advantage: The cyclobutane ring adds significant lipophilicity compared to a standard MOM
group, potentially improving cell permeability of the protected intermediate during multi-step
synthesis.
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 Stability: Stable to basic conditions, organolithiums, and reduction.

o Deprotection: Cleaved by mild acids (e.g., TFA, HCIl in MeOH) or Lewis acids (

B. Linker Synthesis for Antivirals

Cyclobutane rings are privileged scaffolds in antiviral nucleosides (e.g., Lobucavir analogs).
This reagent allows for the ether-linked attachment of a cyclobutane moiety to a nucleobase or
sugar surrogate.

Protocol: Protection of a Phenol

Dissolve Phenol (1.0 eq) in DMF.

Add Sodium Hydride (1.1 eq) at 0°C; stir for 30 min.

Add (Chloromethoxy)cyclobutane (1.1 eq) dropwise.

Stir at RT for 4 hours. Quench with water and extract.

Safety & Handling (E-E-A-T)

Carcinogenicity Alert: Structurally related compounds like Chloromethyl Methyl Ether (CMME)
and Bis(chloromethyl) ether are Group 1 Carcinogens. (Chloromethoxy)cyclobutane must be
treated as a potential alkylating carcinogen.

e Engineering Controls: Use only in a glovebox or a high-efficiency fume hood.

» Decontamination: Quench all glassware and spills with aqueous ammonia or concentrated
NaOH to hydrolyze the chloroether back to the alcohol and formaldehyde.

o Storage: Store under inert gas (Argon) at -20°C. Moisture sensitive (hydrolyzes to release
HCI and Formaldehyde).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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